molecular formula C9H17N3 B11736368 N,1-dipropyl-1H-pyrazol-4-amine

N,1-dipropyl-1H-pyrazol-4-amine

Cat. No.: B11736368
M. Wt: 167.25 g/mol
InChI Key: CZEVZLPSUYZOES-UHFFFAOYSA-N
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Description

N,1-dipropyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dipropyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 1,3-dipropyl-1,3-diketone with hydrazine hydrate under reflux conditions can yield this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper can be employed to facilitate the cyclization reaction. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: N,1-dipropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,1-dipropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression. This action can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 3,5-dinitro-1H-pyrazol-4-amine
  • 3-nitro-1H-1,2,4-triazol-5-amine
  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

Comparison: N,1-dipropyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3,5-dinitro-1H-pyrazol-4-amine, it has a lower electron density on the pyrazole ring, making it less reactive towards electrophilic substitution. Additionally, its dipropyl groups enhance its lipophilicity, potentially improving its bioavailability in medicinal applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N,1-dipropylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-3-5-10-9-7-11-12(8-9)6-4-2/h7-8,10H,3-6H2,1-2H3

InChI Key

CZEVZLPSUYZOES-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1)CCC

Origin of Product

United States

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